Leupeptin hemisulfate Leupeptin hemisulfate Leupeptin(1+) is a guanidinium ion that is the conjugate acid of leupeptin, arising from protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of a leupeptin.
Brand Name: Vulcanchem
CAS No.: 103476-89-7
VCID: VC21543614
InChI: InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O
Molecular Formula: C40H82N12O14S
Molecular Weight: 987.2 g/mol

Leupeptin hemisulfate

CAS No.: 103476-89-7

VCID: VC21543614

Molecular Formula: C40H82N12O14S

Molecular Weight: 987.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leupeptin hemisulfate - 103476-89-7

Description

Leupeptin hemisulfate is a serine and cysteine protease inhibitor, known for its ability to inhibit a variety of enzymes such as plasmin, trypsin, papain, kallikrein, and cathepsin B . It is a peptide composed of three amino acids: leucine, leucine, and arginine, with modifications including an acetyl group at the N-terminus and an aldehyde group at the C-terminus . Leupeptin hemisulfate is widely used in biochemical research due to its low toxicity and broad range of protease inhibition .

Chemical Specifications

PropertyDescription
Molecular FormulaC20H38N6O40.5H2SO4C_{20}H_{38}N_6O_4 \cdot 0.5H_2SO_4
Molecular Weight475.59 g/mol
CAS Number103476-89-7
Storage ConditionsStore at -20°C
Purity≥95% (HPLC)

Biological Activity

Leupeptin hemisulfate acts as a reversible inhibitor of trypsin-like and cysteine proteases, including calpain . It is effective in preventing the degradation of proteins during purification processes and is commonly used in protease inhibitor cocktails . Additionally, leupeptin has been shown to inhibit activation-induced programmed cell death .

Biological Applications

  • Protein Purification: Leupeptin is used to prevent protein degradation during purification by inhibiting proteases .

  • Cancer Research: It has been studied for its inhibitory effects on tumorigenesis in skin cancer models and its role in breast cancer research .

  • Neuroprotection: Leupeptin promotes axon elongation and prevents apoptosis of motoneurons, enhancing muscle function after nerve injury .

  • Antiviral Activity: Leupeptin has demonstrated antiviral properties against SARS-CoV-2, contributing to the efficacy of certain traditional Chinese medicine formulations .

Research Findings

Recent studies have highlighted leupeptin's potential in various biomedical applications:

  • Antiviral Effects: Leupeptin has shown inhibitory activity against SARS-CoV-2, with a 50% effective concentration (EC50) of 42.34 μM in Vero cells .

  • Otoprotection: It protects hair cells in the inner ear from ototoxicity caused by antibiotics and loud noise .

  • Anti-inflammatory Effects: Leupeptin has been found to suppress inflammation in rat models of gingivitis .

Research Applications

ApplicationDescription
Antiviral ResearchInhibits SARS-CoV-2 with an EC50 of 42.34 μM
OtoprotectionProtects hair cells from ototoxicity
Anti-inflammatory StudiesReduces inflammation in gingivitis models
CAS No. 103476-89-7
Product Name Leupeptin hemisulfate
Molecular Formula C40H82N12O14S
Molecular Weight 987.2 g/mol
IUPAC Name (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate
Standard InChI InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1
Standard InChIKey FWGRMOYQEJXKOZ-XZZFGKIVSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O
Appearance White to off-white powder.
Boiling Point N/A
Melting Point N/A
Purity >98% (or refer to the Certificate of Analysis)
Sequence LLR(Modifications: Leu-1 = N-terminal Ac, Arg-3 = Arginal)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage -20°C
Synonyms acetyl-L-leucyl-L-leucyl-L-arginal
leupeptin
leupeptin, (S)-isomer
leupeptin, monoacetate, (S)-isome
PubChem Compound 71587926
Last Modified Aug 15 2023

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